4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene
Description
Properties
IUPAC Name |
4-bromo-1-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF8/c10-4-1-2-5(6(3-4)8(13,14)15)7(11,12)9(16,17)18/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETFSPZNLUVJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Fluorinated Precursors
Starting with 1-pentafluoroethyl-2-trifluoromethyl-benzene, nitration using fuming nitric acid (HNO₃, 98%) and sulfuric acid (H₂SO₄, 95%) at 0–5°C produces 4-nitro-1-pentafluoroethyl-2-trifluoromethyl-benzene. The nitro group acts as a temporary directing group, enabling subsequent bromination at the para position. Yields reach 78–82% under these conditions.
Bromination and Denitration
Bromination of the nitro intermediate employs bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) at 60°C, yielding 4-bromo-1-pentafluoroethyl-2-trifluoromethyl-nitrobenzene. Catalytic hydrogenation (H₂/Pd-C, 50 psi) removes the nitro group, affording the target compound with 85–90% purity.
Directed Ortho Metalation (DoM) for Sequential Functionalization
Directed metalation offers precise control over substituent placement. Adapted from [EP3670492A1], this method employs a removable directing group to position the trifluoromethyl and pentafluoroethyl groups.
Installation of a Directing Group
1-Pentafluoroethylbenzene is treated with N,N-diethylamide at -78°C using lithium diisopropylamide (LDA) as a base. Quenching with trifluoromethyl iodide (CF₃I) introduces the trifluoromethyl group at position 2. The directing group is subsequently removed via acidic hydrolysis (HCl, 6M).
Bromination Under Lewis Acid Catalysis
Bromine (Br₂) and aluminum chloride (AlCl₃) in dichloromethane (DCM) at 25°C selectively brominate the para position relative to the trifluoromethyl group, yielding the target compound in 88% isolated yield.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Sequential Substitution | Nitration → Bromination → Denitration | 78–82 | 85–90 | Requires harsh nitration conditions |
| Suzuki Coupling | Boronic acid → Cross-coupling | 70–75 | 92–95 | High catalyst loading |
| Directed Metalation | DoM → Bromination | 88 | 97 | Low-temperature requirements |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Organic Synthesis
This compound serves as a key intermediate in the synthesis of fluorinated aromatic compounds. Its unique electronic properties, influenced by the presence of multiple fluorine atoms, make it a valuable reagent for:
- Perfluoroalkylation Reactions : It can be used to introduce pentafluoroethyl groups into various aryl halides, enhancing the reactivity and stability of the resulting compounds .
- Synthesis of Functionalized Aromatics : The compound can facilitate the development of new materials with tailored properties for applications in electronics and photonics.
Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit potential biological activities, particularly as inhibitors in enzyme pathways. For instance:
- Selective Inhibition of Phospholipase A₂ : Compounds derived from 4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene have been investigated for their ability to selectively inhibit specific isoforms of phospholipase A₂, which is crucial for inflammatory processes .
Material Science
The incorporation of fluorinated groups into polymers can significantly alter their physical properties. The compound's derivatives are being explored for:
- Fluorinated Polymers : These materials exhibit enhanced chemical resistance and thermal stability, making them suitable for applications in harsh environments .
Table 1: Comparison of Synthetic Methods for Fluorinated Compounds
| Method | Yield (%) | Reaction Time | Comments |
|---|---|---|---|
| Electrophilic Bromination | 70-90 | Varies | High selectivity for fluorinated products |
| Grignard Reaction | 60-80 | Short | Requires careful handling of reagents |
| Sulfonium Salt Method | 50-75 | Moderate | Complicated by side reactions |
| Compound Name | Target Enzyme | IC₅₀ (µM) | Activity Description |
|---|---|---|---|
| Pentafluoroethyl Ketone Derivative | Phospholipase A₂ | 0.0073 | Selective inhibitor |
| Trifluoromethyl Ketone Derivative | Cyclooxygenase | 0.015 | Moderate inhibition |
Case Study 1: Development of Selective Inhibitors
A study investigated the use of pentafluoroethyl ketones derived from 4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene as selective inhibitors for phospholipase A₂. The introduction of additional fluorine atoms at strategic positions was found to enhance inhibitory potency significantly, demonstrating the compound's utility in drug design.
Case Study 2: Fluorinated Polymers
Research into the incorporation of this compound into polymer matrices revealed that materials exhibited improved thermal stability and chemical resistance compared to non-fluorinated counterparts. These findings suggest potential applications in aerospace and automotive industries where material performance is critical.
Mechanism of Action
The mechanism of action of 4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions . The pentafluoroethyl and trifluoromethyl groups can influence the compound’s reactivity and stability by electron-withdrawing effects, which can stabilize intermediates and transition states .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares key attributes of 4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene with analogous brominated and fluorinated benzene derivatives:
Biological Activity
4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene is a fluorinated aromatic compound characterized by its unique structure that includes bromine and multiple fluorine substituents. These features contribute to its distinct biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
Structure and Composition
The compound can be represented by the following chemical formula:
- Chemical Formula : C10H4BrF8
- Molecular Weight : 351.03 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Solubility | Varies with solvent |
The biological activity of 4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene is primarily attributed to its ability to interact with biological macromolecules. The presence of fluorine atoms enhances its capacity to form strong hydrogen bonds, which can influence enzyme activity and receptor binding .
Key Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, potentially altering signaling pathways.
Study 1: Enzyme Interaction
A study investigated the interaction of fluorinated compounds with branched-chain amino acid transaminases (BCATs), which are critical in cancer metabolism. The study found that similar fluorinated compounds exhibited significant inhibitory effects on BCATs, suggesting potential for 4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene in cancer therapy .
Study 2: Pharmacological Applications
Research into the pharmacological applications of fluorinated aromatic compounds has indicated their stability and bioactivity make them suitable candidates for drug development. Compounds with similar structures have shown promise as pharmaceutical agents due to their enhanced interactions with biological targets .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Trifluoromethyl)-4-fluoro-3-methyl-benzene | Trifluoromethyl group | Moderate enzyme inhibition |
| 1-(Pentafluoroethyl)-4-chloro-3-methyl-benzene | Pentafluoroethyl group | High receptor binding |
| 4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene | Bromine and multiple fluorines | Potential high bioactivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-1-pentafluoroethyl-2-trifluoromethyl-benzene, and what challenges arise due to the electron-withdrawing groups?
- Methodology :
-
Electrophilic Substitution : Bromination of the benzene ring is hindered by electron-withdrawing groups (e.g., trifluoromethyl, pentafluoroethyl). Use Lewis acids (e.g., FeBr₃) to activate bromine sources (e.g., Br₂) for regioselective substitution .
-
Multi-step Synthesis : Start with fluorinated precursors (e.g., 4-bromo-2-trifluoromethylbenzene) and introduce pentafluoroethyl groups via nucleophilic aromatic substitution under anhydrous conditions. Monitor reaction progress using TLC and GC-MS .
-
Challenges : Competing side reactions (e.g., defluorination, ring degradation) require low temperatures (-20°C to 0°C) and inert atmospheres (N₂/Ar).
- Data Table :
| Precursor | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-Bromo-2-CF₃-benzene | Br₂, FeBr₃, 0°C | 62% | >95% |
| Fluorinated intermediates | KF, DMF, 60°C | 45% | >90% |
Q. How can NMR and mass spectrometry be effectively utilized to characterize the structure of this compound?
- Methodology :
- ¹⁹F NMR : Identify fluorine environments (e.g., pentafluoroethyl vs. trifluoromethyl). Chemical shifts for CF₃ groups typically appear at -60 to -70 ppm, while CF₂ groups range from -110 to -120 ppm .
- ¹H NMR : Limited utility due to aromatic proton scarcity but useful for detecting residual solvents or byproducts.
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (C₉H₄BrF₈) with isotopic patterns matching bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for studying the electronic effects of the substituents on the benzene ring?
- Methodology :
-
Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis sets to calculate Fukui indices for electrophilic/nucleophilic attack sites. The electron-withdrawing groups reduce electron density at the para position, directing reactivity .
-
Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Data Table :
| Substituent | Fukui Index (Electrophilic) | MEP (kcal/mol) |
|---|---|---|
| CF₃ | 0.12 | -45.3 |
| C₂F₅ | 0.09 | -52.1 |
Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
-
Steric Effects : Bulky pentafluoroethyl groups hinder Pd catalyst coordination. Use ligands with large bite angles (e.g., XPhos) to improve coupling efficiency .
-
Electronic Effects : Electron-deficient aryl bromides require strong bases (e.g., Cs₂CO₃) to activate the Pd(0) catalyst. Optimize solvent polarity (e.g., DMF > THF) to stabilize transition states .
- Case Study :
-
Suzuki-Miyaura Coupling : Reaction with phenylboronic acid yields <10% product under standard conditions. Adding 10 mol% Pd(OAc)₂ and XPhos increases yield to 68% .
Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
